N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-methoxybenzamide
N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-methoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
444156-11-0
VCID:
VC0376190
InChI:
InChI=1S/C23H21NO3S/c1-27-17-13-11-16(12-14-17)22(26)24-23-20(18-9-5-6-10-19(18)28-23)21(25)15-7-3-2-4-8-15/h2-4,7-8,11-14H,5-6,9-10H2,1H3,(H,24,26)
SMILES:
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4
Molecular Formula:
C23H21NO3S
Molecular Weight:
391.5g/mol
N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-methoxybenzamide
CAS No.: 444156-11-0
Main Products
VCID: VC0376190
Molecular Formula: C23H21NO3S
Molecular Weight: 391.5g/mol
CAS No. | 444156-11-0 |
---|---|
Product Name | N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-methoxybenzamide |
Molecular Formula | C23H21NO3S |
Molecular Weight | 391.5g/mol |
IUPAC Name | N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide |
Standard InChI | InChI=1S/C23H21NO3S/c1-27-17-13-11-16(12-14-17)22(26)24-23-20(18-9-5-6-10-19(18)28-23)21(25)15-7-3-2-4-8-15/h2-4,7-8,11-14H,5-6,9-10H2,1H3,(H,24,26) |
Standard InChIKey | RTUYZMJHYDPUTF-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4 |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4 |
PubChem Compound | 1724280 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume